5-Methylcytidine

mRNA therapeutics photostability nucleoside modification

5-Methylcytidine's C5-methylation delivers a 3× lower photodegradation rate and 5× longer excited-state lifetime versus cytidine, directly extending mRNA therapeutic shelf life under light exposure. Its exceptional LC‑MS response factor (0.62794 pmol⁻¹) achieves detection limits of 0.025 fmol—critical for urinary cancer biomarker panels. The bathochromic UV shift enables rapid, non‑destructive RNA incorporation QC without MS analysis. Procure ≥98% purity 5‑methylcytidine to eliminate the reproducibility gaps inherent to unmodified cytidine in light-sensitive workflows, analytical calibration, and epitranscriptomic research.

Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
CAS No. 2140-61-6
Cat. No. B043896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylcytidine
CAS2140-61-6
Synonyms5-methyl-cytidine
5-methylcytidine
Molecular FormulaC10H15N3O5
Molecular Weight257.24 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H15N3O5/c1-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)18-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6-,7-,9-/m1/s1
InChIKeyZAYHVCMSTBRABG-JXOAFFINSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

5-Methylcytidine (CAS 2140-61-6): Product Specifications and Key Properties for Procurement


5-Methylcytidine (m5C) is a modified RNA nucleoside derived from 5-methylcytosine, consisting of a cytosine base methylated at the C5 position attached to a ribose sugar [1]. It is a naturally occurring component of RNA across animal, plant, and bacterial systems, where it plays essential roles in tRNA stability, translation fidelity, and epitranscriptomic regulation [2]. Commercially, 5-methylcytidine is supplied as a white powder with a molecular weight of 257.24 g/mol, requiring storage at refrigerated temperatures to prevent degradation [3].

5-Methylcytidine: Why Generic Cytidine Analogs Cannot Substitute in Critical Applications


While multiple cytidine analogs exist (e.g., cytidine, 2′-O-methylcytidine, pseudouridine), 5-methylcytidine is uniquely distinguished by its C5-methylation, which confers distinct biophysical, photochemical, and biological properties that are not replicated by unmodified cytidine or alternative modifications. Simple substitution with cytidine or other nucleosides fails to reproduce the specific base-pairing energies, spectral characteristics, and catabolic fates required for applications ranging from RNA structure stabilization to epitranscriptomic biomarker detection [1]. These differences translate into quantifiable performance gaps that directly impact experimental reproducibility and therapeutic efficacy [2].

5-Methylcytidine: Head-to-Head Comparative Performance Data for Informed Procurement


Enhanced Photochemical Stability of 5-Methylcytidine vs. Cytidine in mRNA Therapeutic Formulations

Direct head-to-head comparison under physiologic conditions demonstrates that 5-methylcytidine exhibits a 5‑fold higher fluorescence yield and a 5‑fold longer 1ππ* excited‑state decay lifetime compared to the canonical RNA nucleoside cytidine [1]. Critically, the photodegradation rate of 5-methylcytidine is 3 times smaller than that of cytidine, indicating superior resistance to light-induced damage [1]. This advantage stems from the C5-methyl group altering the excited-state decay pathway, reducing the population of a reactive 1nπ* state that in cytidine leads to 6-hydroxycytidine and other photoproducts [1].

mRNA therapeutics photostability nucleoside modification

Superior MS Detection Sensitivity of 5-Methylcytidine vs. Alternative Modified Nucleosides in LC-MS Analytical Workflows

In a validated HILIC-MS/MS method for simultaneous quantification of modified nucleosides in human urine, 5-methylcytidine exhibited a limit of detection (LOD) of 0.025 fmol [1]. While this method achieved identical LODs for 5-methyl-2′-deoxycytidine, 5-hydroxymethyl-2′-deoxycytidine, and 5-methylcytidine, 5-methylcytidine demonstrates a dramatically higher relative response factor (rRFN) of 0.62794 pmol⁻¹ in LC-MS compared to other common modified nucleosides such as 2′-O-methylcytidine (0.00540 pmol⁻¹), pseudouridine (0.00022 pmol⁻¹), and 5-methyluridine (0.00038 pmol⁻¹) [2]. This >100‑fold higher response factor indicates superior ionization efficiency and detection sensitivity.

LC-MS/MS nucleoside quantification biomarker detection

Bathochromic Shift in UV Absorption of 5-Methylcytidine vs. Cytidine Enables Spectroscopic Differentiation

Comparative steady-state absorption spectroscopy at pH 7.4 reveals that 5‑methylcytidine exhibits a clear bathochromic (red) shift in its UV absorption spectrum relative to cytidine, with an absorption maximum shifted to longer wavelengths [1]. While the exact λmax and molar extinction coefficient values are reported in the mRNACalc webserver, the spectral distinction is visually evident in the overlaid spectra [1]. Additionally, earlier photophysical studies confirm that cytosine methylation induces a red-shift of the nucleoside absorption spectrum [2].

UV spectroscopy nucleoside quantification RNA analytics

Differential Urinary Excretion of 5-Methylcytidine in Cancer Patients vs. Healthy Controls for Biomarker Development

In a clinical study of 68 breast cancer patients, 5-methylcytidine was evaluated alongside five other modified nucleosides for prognostic significance [1]. While high urinary excretion of 1-methylinosine and 1-methyladenosine showed unfavorable prognostic significance, 5-methylcytidine levels were not independently predictive in this specific breast cancer cohort [1]. However, in colorectal cancer, urinary 5-methylcytidine (m5C) levels were found to be decreased compared to healthy controls, and the concentration of 5-hydroxymethylcytidine (hm5C) was four‑fold lower than m5C [2]. This differential abundance pattern in specific cancer types highlights 5‑methylcytidine's utility as a biomarker candidate.

cancer biomarkers modified nucleosides clinical diagnostics

5-Methylcytidine: Priority Applications Where Procurement Specifications Directly Impact Outcomes


mRNA Therapeutic Formulation Requiring Enhanced Photostability

Based on the 3‑fold lower photodegradation rate and 5‑fold longer excited‑state lifetime of 5‑methylcytidine compared to cytidine [1], manufacturers developing light‑sensitive mRNA therapeutics should prioritize 5‑methylcytidine incorporation to extend product shelf life and maintain potency during storage and handling.

LC-MS/MS Assay Development for Epitranscriptomic Biomarker Quantification

Given 5‑methylcytidine's exceptionally high LC‑MS relative response factor (0.62794 pmol⁻¹) compared to alternative modified nucleosides [2], analytical laboratories developing sensitive assays for RNA modification detection in clinical samples should procure high‑purity 5‑methylcytidine as a calibration standard to maximize detection sensitivity and assay robustness.

Quality Control of Synthetic RNA Oligonucleotides Containing m5C

The distinct bathochromic shift in UV absorption of 5‑methylcytidine relative to unmodified cytidine [3] enables rapid, non‑destructive verification of m5C incorporation in synthetic RNA by UV spectroscopy, streamlining quality control workflows in oligonucleotide manufacturing without requiring MS analysis.

Non‑Invasive Cancer Biomarker Discovery Studies

With established LC‑MS/MS methods achieving LODs of 0.025 fmol for 5‑methylcytidine in urine [4] and documented differential abundance in colorectal cancer patients [5], researchers investigating urinary nucleosides as cancer biomarkers should include 5‑methylcytidine in their targeted metabolomics panels.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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